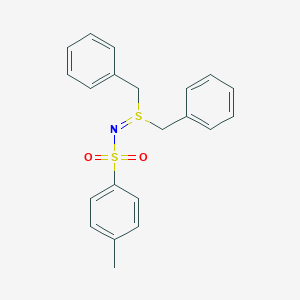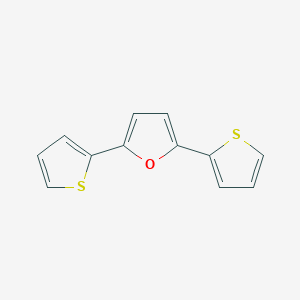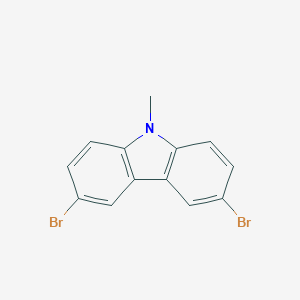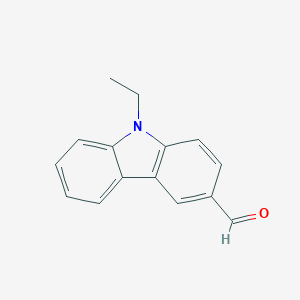
N-Isopropyl-3-formyl-2(1H)-pyridinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropyl-3-formyl-2(1H)-pyridinethione, also known as IPPT, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a pyridine derivative, which is a class of compounds that have been widely used in medicinal chemistry due to their diverse biological activities.
科学的研究の応用
N-Isopropyl-3-formyl-2(1H)-pyridinethione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been investigated for its potential applications in the development of novel materials with unique properties.
作用機序
The mechanism of action of N-Isopropyl-3-formyl-2(1H)-pyridinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In particular, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain. By inhibiting the activity of acetylcholinesterase, N-Isopropyl-3-formyl-2(1H)-pyridinethione may be able to increase the levels of neurotransmitters in the brain, which could have therapeutic effects in the treatment of various neurological disorders.
生化学的および生理学的効果
N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to have various biochemical and physiological effects in the body. In particular, N-Isopropyl-3-formyl-2(1H)-pyridinethione has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. These effects are believed to be due to the inhibition of various enzymes and proteins in the body, as well as the modulation of various signaling pathways.
実験室実験の利点と制限
N-Isopropyl-3-formyl-2(1H)-pyridinethione has several advantages as a tool for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that are used in laboratory experiments. However, N-Isopropyl-3-formyl-2(1H)-pyridinethione also has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, N-Isopropyl-3-formyl-2(1H)-pyridinethione may have limited solubility in certain solvents, which could limit its use in certain laboratory experiments.
将来の方向性
There are several future directions for research on N-Isopropyl-3-formyl-2(1H)-pyridinethione. One potential direction is to further investigate its mechanism of action and biological activity. This could involve studying its effects on different enzymes and proteins in the body, as well as its effects on different signaling pathways. Another potential direction is to investigate its potential applications in the development of novel materials with unique properties. This could involve synthesizing N-Isopropyl-3-formyl-2(1H)-pyridinethione derivatives with different functional groups, which could lead to the development of new materials with unique physical and chemical properties. Overall, N-Isopropyl-3-formyl-2(1H)-pyridinethione is a promising compound that has the potential to have significant applications in various fields of science.
合成法
N-Isopropyl-3-formyl-2(1H)-pyridinethione can be synthesized through a multistep process involving the reaction of 3-formylpyridine with isopropylamine and thioacetamide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield N-Isopropyl-3-formyl-2(1H)-pyridinethione. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
特性
CAS番号 |
63254-06-8 |
|---|---|
製品名 |
N-Isopropyl-3-formyl-2(1H)-pyridinethione |
分子式 |
C9H11NOS |
分子量 |
181.26 g/mol |
IUPAC名 |
1-propan-2-yl-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c1-7(2)10-5-3-4-8(6-11)9(10)12/h3-7H,1-2H3 |
InChIキー |
LNYFKUYQBQFYKS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC=C(C1=S)C=O |
正規SMILES |
CC(C)N1C=CC=C(C1=S)C=O |
その他のCAS番号 |
63254-06-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
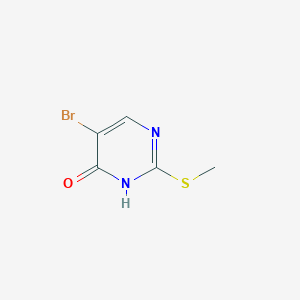
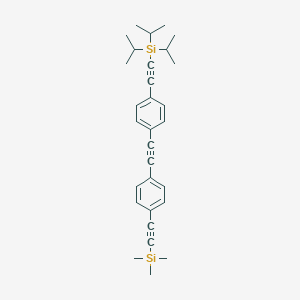
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)
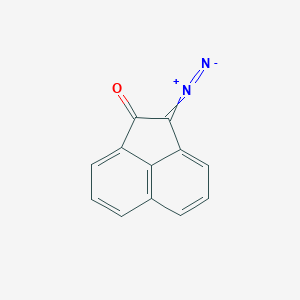
![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
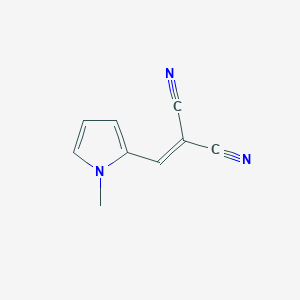
![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
